Cas no 847503-21-3 (4-Propyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol)
4-Propyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol Chemical and Physical Properties
Names and Identifiers
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- 4-Propyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol
- 4-propyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-1H-1,2,4-triazole-5-thione
- ALBB-003194
- 4-propyl-5-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4H-1,2,4-triazole-3-thiol
- H22621
- 847503-21-3
- 4-propyl-5-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-2H-1,2,4-triazole-3-thione
- VS-06361
- MFCD03423443
- AKOS003356902
- 4-Propyl-5-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-4H-1,2,4-triazole-3-thiol
- STK466182
- BBL017646
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- MDL: MFCD03423443
- Inchi: 1S/C13H17N3S2/c1-2-7-16-12(14-15-13(16)17)10-8-18-11-6-4-3-5-9(10)11/h8H,2-7H2,1H3,(H,15,17)
- InChI Key: FFCMYJPSZSUBOO-UHFFFAOYSA-N
- SMILES: S1C=C(C2=NNC(N2CCC)=S)C2=C1CCCC2
Computed Properties
- Exact Mass: 279.08638990Da
- Monoisotopic Mass: 279.08638990Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 369
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 88Ų
4-Propyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P017940-250mg |
4-Propyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol |
847503-21-3 | 250mg |
$ 275.00 | 2022-06-03 | ||
| TRC | P017940-500mg |
4-Propyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol |
847503-21-3 | 500mg |
$ 450.00 | 2022-06-03 | ||
| TRC | P017940-1000mg |
4-Propyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol |
847503-21-3 | 1g |
$ 720.00 | 2022-06-03 | ||
| Chemenu | CM526188-1g |
4-Propyl-5-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-4H-1,2,4-triazole-3-thiol |
847503-21-3 | 97% | 1g |
$180 | 2022-09-29 | |
| Chemenu | CM526188-5g |
4-Propyl-5-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-4H-1,2,4-triazole-3-thiol |
847503-21-3 | 97% | 5g |
$535 | 2022-09-29 | |
| abcr | AB380621-500 mg |
4-Propyl-5-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4H-1,2,4-triazole-3-thiol |
847503-21-3 | 500MG |
€254.60 | 2023-02-03 | ||
| abcr | AB380621-1 g |
4-Propyl-5-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4H-1,2,4-triazole-3-thiol |
847503-21-3 | 1g |
€322.50 | 2023-04-25 | ||
| abcr | AB380621-5 g |
4-Propyl-5-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4H-1,2,4-triazole-3-thiol |
847503-21-3 | 5g |
€907.00 | 2023-04-25 | ||
| A2B Chem LLC | AJ01895-500mg |
4-Propyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4h-1,2,4-triazole-3-thiol |
847503-21-3 | >95% | 500mg |
$467.00 | 2024-04-19 | |
| A2B Chem LLC | AJ01895-1g |
4-Propyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4h-1,2,4-triazole-3-thiol |
847503-21-3 | >95% | 1g |
$509.00 | 2024-04-19 |
4-Propyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol Suppliers
4-Propyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on 4-Propyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol
Professional Introduction to Compound with CAS No. 847503-21-3 and Product Name: 4-Propyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol
The compound identified by the CAS number 847503-21-3 and the product name 4-Propyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound has garnered attention due to its unique structural features and potential biological activities. The molecular framework incorporates a triazole-thiol moiety, which is known for its versatility in drug design, alongside a benzothienyl substituent that enhances its pharmacological profile.
In recent years, the exploration of trizole derivatives has been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The presence of the thiol group in this compound not only contributes to its reactivity but also suggests potential interactions with biological targets such as enzymes and receptors. This feature is particularly intriguing for medicinal chemists seeking to develop novel therapeutic agents.
The 4-propyl substituent at the 4-position of the triazole ring adds another layer of complexity to the compound's behavior. Propyl groups are known to influence both the solubility and metabolic stability of molecules, making them valuable in optimizing drug candidates. Additionally, the 4,5,6,7-tetrahydro-1-benzothienyl moiety introduces a rigid aromatic system that can enhance binding affinity to biological targets. This structural motif has been explored in various drug classes, demonstrating its utility in modulating biological pathways.
Recent studies have highlighted the importance of triazole-thiol compounds in medicinal chemistry. The thiol group is a well-known pharmacophore that can participate in various interactions with biological systems, including disulfide bond formation and redox signaling. These interactions are crucial for understanding the mechanism of action of many therapeutic agents. The benzothienyl ring further contributes to the compound's pharmacological potential by providing a scaffold for further derivatization and optimization.
One of the most compelling aspects of this compound is its potential application in oncology research. Triazole derivatives have shown promise as inhibitors of kinases and other enzymes involved in cancer progression. The structural features of 4-propyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol make it a promising candidate for further investigation as an anticancer agent. Preclinical studies have begun to explore its efficacy in inhibiting tumor growth and metastasis.
Moreover, the compound's thiol group opens up possibilities for exploring its role in redox biology. Thiols are critical components of cellular antioxidant defense systems and have been implicated in various diseases related to oxidative stress. By targeting thiol-mediated pathways, this compound could potentially ameliorate conditions associated with redox imbalance.
The synthesis of this compound involves multiple steps that highlight the expertise required in pharmaceutical chemistry. The construction of the triazole ring requires precise control over reaction conditions to ensure high yield and purity. Additionally, the introduction of the propyl and benzothienyl groups necessitates careful selection of reagents and catalysts to maintain structural integrity.
In conclusion, 4-propyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas. Its unique structural features and biological activities make it a valuable candidate for further research and development. As our understanding of drug design continues to evolve, compounds like this one will play a crucial role in shaping the future of medicine.
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